molecular formula C18H21BrN2O B2818059 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide CAS No. 899975-32-7

2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2818059
CAS No.: 899975-32-7
M. Wt: 361.283
InChI Key: PMLJANYOAVCJIQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is part of a class of N-benzamide analogs that have demonstrated significant research value in pharmacological studies, particularly as tools for investigating the function of neural receptors . Structurally related compounds have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is activated by zinc, copper, and protons, and exploring its physiological role has been challenging due to a lack of selective pharmacological tools. Benzimidazole-based antagonists like the one described here represent a novel class of such tools, enabling studies into ZAC's role in the central nervous system and peripheral tissues . Furthermore, benzamide scaffolds are extensively investigated in oncology research for their potential to interact with various cancer-relevant targets . Researchers can utilize this compound in hit-to-lead optimization campaigns, receptor mapping studies, and for probing state-dependent ion channel inhibition mechanisms . The product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity, purity, and for all uses of the product.

Properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-13-8-10-14(11-9-13)17(21(2)3)12-20-18(22)15-6-4-5-7-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJANYOAVCJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond between the brominated benzene and the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Specific details would depend on the exact industrial process used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the dimethylamino group.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could yield a variety of substituted benzamides.

Scientific Research Applications

2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide can be used in various scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromo group at position 4 and a nitro-substituted aryl side chain. X-ray data reveal two molecules per asymmetric unit, indicating distinct packing behaviors influenced by nitro group polarity .
  • 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide (): Lacks the p-tolyl group and has a bromo substituent at position 3. The simpler side chain (dimethylaminoethyl vs. dimethylamino-p-tolylethyl) reduces molecular weight (271.15 g/mol vs. ~388.3 g/mol estimated for the target compound) and lipophilicity (clogP ~1.5 vs. ~3.5 predicted), impacting solubility and membrane permeability .

Side Chain Modifications and Pharmacological Relevance

  • Bromadoline (4-Bromo-N-(2-(dimethylamino)cyclohexyl)benzamide) (): Shares a dimethylamino group but incorporates a cyclohexyl ring instead of the p-tolylethyl chain. This modification alters conformational flexibility and receptor binding, as Bromadoline is a controlled substance with opioid-like activity. The cyclohexyl group may enhance metabolic stability compared to aromatic side chains .
  • 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) (): Features dichloro substituents and a methylated amine, demonstrating how halogenation patterns and N-alkylation influence potency. U-47700’s high affinity for μ-opioid receptors underscores the pharmacological significance of benzamide side-chain engineering .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₈H₂₂BrN₂O ~388.3 2-bromo, p-tolyl, dimethylaminoethyl Potential CNS activity (speculative) N/A
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 325.13 4-bromo, 2-nitrophenyl Structural studies (X-ray crystallography)
Bromadoline C₁₅H₂₀BrN₂O 333.24 4-bromo, dimethylaminocyclohexyl Controlled substance (opioid analog)
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide C₁₁H₁₅BrN₂O 271.15 4-bromo, dimethylaminoethyl Intermediate in drug synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-methyl, N,O-bidentate directing group Catalysis (C–H functionalization)

Key Findings and Implications

Side Chain Design : The p-tolyl group distinguishes the target compound from cyclohexyl or simpler alkylamine derivatives, offering a balance of lipophilicity and aromatic interactions absent in controlled substances like Bromadoline .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride with a substituted ethylamine derivative. For example, N-Boc-protected amines (e.g., N-Boc-2-aminoacetaldehyde) can be condensed with benzoyl chlorides under mild reducing conditions (NaCNBH₃) to form intermediates, followed by deprotection and functionalization . Reaction conditions such as solvent choice (e.g., dichloromethane or chloroform), temperature (4°C to room temperature), and catalysts (e.g., Pd/C for hydrogenation) critically affect yield and purity. For instance, Pd/C-mediated hydrogenation at room temperature in methanol achieves high conversion rates without side reactions .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Key signals include the aromatic protons (δ 7.0–7.3 ppm for brominated benzene), dimethylamino group (singlet at δ 2.2–2.5 ppm), and amide proton (δ 8.5–9.0 ppm). Discrepancies in splitting patterns can indicate stereochemical impurities .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between the benzamide and p-tolyl groups, confirming spatial arrangement .
  • IR : Strong absorption bands near 1650 cm⁻¹ confirm the amide C=O stretch, while N-H stretches appear around 3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To address this:
  • Purity Validation : Use HPLC with standards from reliable sources (e.g., NIST-certified references) to ensure >95% purity .
  • Assay Replication : Test the compound in parallel with structurally similar analogs (e.g., N-benzoyl derivatives) to isolate structure-activity relationships .
  • Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition kinetics) to differentiate direct interactions from off-target effects .

Q. How can researchers optimize solubility and stability for in vitro pharmacological studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride salts via HCl/dioxane treatment, improving aqueous solubility .
  • Stability Studies : Monitor degradation under UV light and varying pH (4–9) using LC-MS to identify labile groups (e.g., bromine substitution prone to hydrolysis) .

Q. What computational tools are effective for predicting synthetic pathways and bioactivity?

  • Methodological Answer :
  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys integrate reaction databases to propose feasible routes, prioritizing high-yield steps (e.g., amide coupling over Ullmann reactions) .
  • Molecular Docking : Software such as AutoDock Vina predicts binding affinities to targets like enzymes or receptors, guiding structural modifications (e.g., optimizing the p-tolyl group for hydrophobic interactions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer : Contradictions may stem from assay sensitivity or compound aggregation. Recommended steps:
  • Dose-Response Curves : Perform 8-point IC₅₀ assays to rule out non-linear effects .
  • Aggregation Testing : Add detergents (e.g., 0.01% Tween-20) to disrupt false positives caused by colloidal aggregation .
  • Structural Analog Comparison : Compare inhibition profiles with analogs lacking the bromine substituent to assess its role in activity .

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